

Technical Support Center: Celastrol Dosage and Murine Weight Management

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Celastrol	
Cat. No.:	B190767	Get Quote

Welcome to the technical support center for researchers utilizing **Celastrol** in murine models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the nuances of **Celastrol** administration, with a specific focus on mitigating weight loss when it is not the intended therapeutic outcome.

Frequently Asked Questions (FAQs)

Q1: Why does **Celastrol** cause weight loss in mice?

A1: **Celastrol** primarily induces weight loss by suppressing food intake, an effect known as hypophagia.[1] This is largely mediated by its ability to increase the sensitivity of the brain to leptin, a hormone that regulates appetite and energy balance.[2][3] The effect is most pronounced in diet-induced obese (DIO) mice, which are typically hyperleptinemic and leptin-resistant.[2][4]

Q2: Is it possible to use **Celastrol** in mice without causing weight loss?

A2: Yes, the weight loss effect of **Celastrol** is highly dependent on the metabolic state of the mouse model and the dosage used. In lean, healthy mice with normal leptin sensitivity, **Celastrol** administration at doses effective for weight loss in obese models often does not result in significant body weight reduction.[2][4] Additionally, lower doses may offer therapeutic benefits without significantly impacting food intake and body weight.[5]

Q3: What is the typical dosage of **Celastrol** that induces weight loss in obese mice?



A3: A commonly reported effective dose for inducing weight loss in diet-induced obese mice is $100 \,\mu g/kg/day$, administered via intraperitoneal (i.p.) injection.[1][6] Oral administration has also been shown to be effective, with studies demonstrating significant weight loss at various dosages.[2]

Q4: Are there any known side effects of **Celastrol** in mice besides weight loss?

A4: Yes, some studies have reported other effects. At doses that induce weight loss, **Celastrol** can also lead to a reduction in lean mass in addition to fat mass.[4][7][8] A decrease in locomotor activity and an increase in blood pressure have also been observed in some mouse models.[8]

Troubleshooting Guides

Issue: Significant and unintended weight loss is observed in the experimental group.

Possible Cause 1: Mouse Model Selection Your mouse model may be highly sensitive to the anorectic effects of **Celastrol**. Diet-induced obese mice, for instance, are particularly prone to **Celastrol**-induced weight loss due to their hyperleptinemic state.[2]

Suggested Solution:

- Use Lean Mice: If your research question is not focused on obesity, consider using lean, healthy mice. These mice are less susceptible to the weight-loss effects of **Celastrol** at standard dosages.[2][4]
- Evaluate Genetic Background: Be aware that the genetic background of the mice (e.g., C57BL/6) can influence their susceptibility to diet-induced obesity and their response to metabolic interventions.[9][10]

Possible Cause 2: Dosage is too high for the intended application. The dosage required to elicit non-weight-related therapeutic effects may be lower than that required for significant weight reduction.

Suggested Solution:



- Dose-Response Study: Conduct a pilot dose-response study to identify the minimal effective dose for your desired therapeutic effect with the least impact on body weight. Start with doses lower than the commonly cited 100 μg/kg/day for weight loss. Some studies suggest that doses as low as 1 μg/kg may have metabolic benefits without affecting food intake.[5]
- Review Literature for Analogous Studies: Search for literature where Celastrol was used for applications other than weight loss (e.g., anti-inflammatory, neuroprotective effects) and note the dosages used.[11][12][13]

Issue: Difficulty in distinguishing therapeutic effects from the consequences of reduced food intake.

Possible Cause: Pair-feeding control group is not adequately implemented. The metabolic and physiological changes observed could be a secondary effect of caloric restriction rather than a direct effect of **Celastrol**.

Suggested Solution:

• Implement a Pair-Fed Control Group: Include a control group that is fed the same amount of food consumed by the **Celastrol**-treated group on the previous day. This will help to isolate the effects of **Celastrol** that are independent of its impact on appetite.

Data Presentation

Table 1: Summary of **Celastrol** Dosage and its Effect on Body Weight in Different Mouse Models



Mouse Model	Diet	Celastrol Dosage	Administr ation Route	Duration	% Body Weight Change	Referenc e
Diet- Induced Obese (DIO)	High-Fat	100 μg/kg/day	Intraperiton eal	6 days	Significant reduction	[1]
Diet- Induced Obese (DIO)	High-Fat	Not specified	Oral	22 days	~45% reduction	[2]
Lean C57BL/6J	Chow	100 μg/kg/day	Intraperiton eal	Not specified	No significant change	[2]
Aged Mice	Chow	200 μg/kg/day	Intraperiton eal	5 days	~11.5% reduction	[4]
Young Mice	Chow	200 μg/kg/day	Intraperiton eal	5 days	No significant change	[4]
High-Fat Diet	High-Fat	1 μg/kg/day	Not specified	3 months	Prevented obesity	[5]
MC4R-null	Not specified	Not specified	Systemic	Not specified	Significant reduction	[7][8]
LepR-null	Not specified	Not specified	Systemic	Not specified	Modest reduction	[7][8]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of **Celastrol** in Mice

• Preparation of **Celastrol** Solution:



- Dissolve Celastrol in a vehicle solution. A common vehicle is a mixture of ethanol,
 PEG400, and saline. The final concentration of the solvents should be minimized and tested for any toxic effects in a pilot study.
- Prepare the solution fresh daily or store it at an appropriate temperature as determined by stability studies.
- Animal Handling and Dosing:
 - Handle mice gently to minimize stress.
 - Administer the Celastrol solution via intraperitoneal (i.p.) injection. The injection volume should be appropriate for the mouse's body weight (typically 5-10 ml/kg).
 - Administer a corresponding volume of the vehicle solution to the control group.
- Monitoring:
 - Monitor the body weight and food intake of the mice daily.
 - Observe the mice for any signs of distress or adverse effects.
 - For long-term studies, perform regular health checks.

Protocol 2: Monitoring Metabolic Parameters

- Body Composition Analysis:
 - Use techniques like quantitative magnetic resonance (qMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass at baseline and throughout the study.
- Energy Expenditure:
 - Utilize metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.
- · Blood Glucose and Insulin Levels:



- Measure blood glucose levels from tail vein blood using a glucometer.
- Collect blood samples for measuring plasma insulin and leptin levels using ELISA kits.

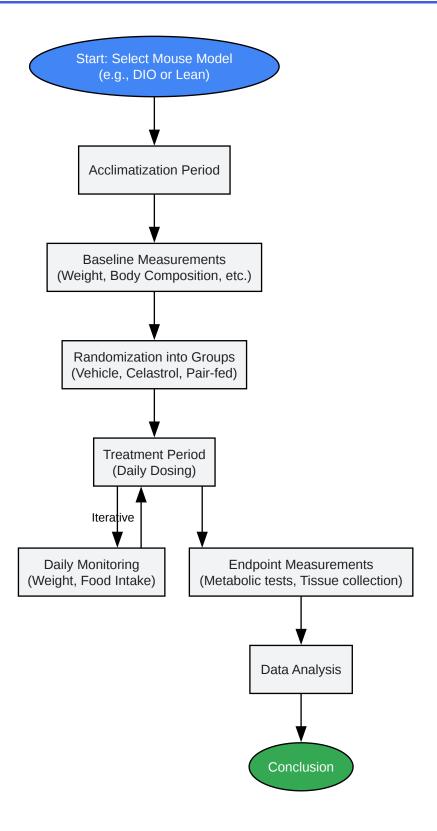
Visualizations



Click to download full resolution via product page

Caption: Celastrol enhances leptin sensitivity by inhibiting PTP1B and TCPTP.





Click to download full resolution via product page

Caption: A typical experimental workflow for a **Celastrol** study in mice.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Treatment of Obesity with Celastrol PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. The leptin sensitizer celastrol reduces age-associated obesity and modulates behavioral rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Celastrol prevents high-fat diet-induced obesity by promoting white adipose tissue browning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celastrol Promotes Weight Loss in Diet-Induced Obesity by Inhibiting the Protein Tyrosine Phosphatases PTP1B and TCPTP in the Hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol Reduces Obesity in MC4R Deficiency and Stimulates Sympathetic Nerve Activity Affecting Metabolic and Cardiovascular Functions PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. geneticobesitynews.com [geneticobesitynews.com]
- 9. Hyperlipidaemia and cardioprotection: Animal models for translational studies PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of mouse strain and diet on feasibility of MRI-based cell tracking in the liver PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celastrol attenuates Alzheimer's disease-mediated learning and memory impairment by inhibiting endoplasmic reticulum stress-induced inflammation and oxidative stress [archivesofmedicalscience.com]
- 12. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model PMC [pmc.ncbi.nlm.nih.gov]
- 13. Celastrol: A Potential Natural Lead Molecule for New Drug Design, Development and Therapy for Memory Impairment PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Celastrol Dosage and Murine Weight Management]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b190767#adjusting-celastrol-dosage-to-avoid-weight-loss-in-mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com